molecular formula C16H20N4O B8223779 7-(2-cyclohexylethyl)-6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

7-(2-cyclohexylethyl)-6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

Cat. No.: B8223779
M. Wt: 284.36 g/mol
InChI Key: OPWLZFQGXYGCFD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold known for its versatility in medicinal chemistry. The structure features:

  • Position 2: A carbonitrile group (-C≡N), which enhances electron-withdrawing properties and influences binding interactions.
  • Position 6: A hydroxymethyl (-CH2OH) group, improving aqueous solubility and enabling hydrogen bonding.
  • Position 7: A 2-cyclohexylethyl substituent, contributing to lipophilicity and membrane permeability.

The combination of these groups balances pharmacokinetic properties, making it a candidate for enzyme inhibition (e.g., kinases or proteases) .

Properties

IUPAC Name

7-(2-cyclohexylethyl)-6-(hydroxymethyl)pyrrolo[2,3-d]pyrimidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c17-9-15-18-10-13-8-14(11-21)20(16(13)19-15)7-6-12-4-2-1-3-5-12/h8,10,12,21H,1-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWLZFQGXYGCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C(=CC3=CN=C(N=C32)C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-cyclohexylethyl)-6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile (CAS No. 1055727-01-9) is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, known for its diverse biological activities. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C16H20N4OC_{16}H_{20}N_{4}O with a predicted boiling point of approximately 529.4 °C and a density of 1.29 g/cm³ . The compound's structure features a pyrrolo[2,3-d]pyrimidine core, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that certain derivatives possess potent anticancer properties against various cancer cell lines, particularly breast cancer (MCF-7) .
  • Antimicrobial Activity : Compounds within this family have demonstrated effectiveness against multiple microbial strains .
  • Antioxidant Properties : The antioxidant capacity has been evaluated using assays such as DPPH, indicating potential protective effects against oxidative stress .

Anticancer Activity

A study focused on synthesizing new derivatives of pyrrolo[2,3-d]pyrimidines reported that specific compounds exhibited significant cytotoxicity against MCF-7 cells. For instance:

Compound IDIC50 (μg/mL)Activity Description
6e51.35High anticancer activity
6f60.14Moderate anticancer activity

Molecular docking studies revealed favorable binding interactions with estrogen receptors, suggesting a mechanism for their anticancer effects .

Antimicrobial Activity

In vitro evaluations demonstrated that several synthesized pyrrolo[2,3-d]pyrimidine derivatives exhibited antimicrobial properties against strains such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values indicated potent activity:

Microbial StrainMIC (μg/mL)
Staphylococcus aureus32
Bacillus cereus64

These findings highlight the potential of these compounds in developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential was assessed using the DPPH assay. One notable compound exhibited an IC50 value of 52.21 μg/mL, indicating significant radical scavenging activity. This suggests that the compound may help mitigate oxidative damage in biological systems .

Case Studies

  • Breast Cancer Research : A comprehensive study synthesized various pyrrolo[2,3-d]pyrimidine derivatives and evaluated their effects on MCF-7 cells. The results indicated that structural modifications could enhance bioactivity and selectivity towards cancer cells .
  • Antimicrobial Screening : Another research effort focused on the antimicrobial properties of these compounds against clinical isolates. The results suggested that specific substitutions on the pyrrolo ring could improve efficacy against resistant strains .

Scientific Research Applications

Biological Activities

Research indicates that compounds in the pyrrolo[2,3-d]pyrimidine class exhibit a range of biological activities:

  • Anticancer Activity : Several studies have shown that pyrrolo[2,3-d]pyrimidine derivatives possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Antiviral Effects : These compounds have demonstrated efficacy against various viral infections by interfering with viral replication processes .
  • Anti-inflammatory Properties : The anti-inflammatory potential of these compounds makes them candidates for treating inflammatory diseases .
  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal pathogens .

Case Studies

  • Anticancer Research : A study focused on the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives found that specific modifications led to enhanced anticancer activity against breast cancer cell lines. The mechanism of action was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .
  • Antiviral Studies : Another investigation assessed the antiviral properties of similar compounds against HIV and Hepatitis C viruses. The results indicated that certain derivatives could inhibit viral entry and replication, suggesting their potential use as antiviral agents .
  • Anti-inflammatory Applications : In a preclinical trial, a pyrrolo[2,3-d]pyrimidine derivative was evaluated for its anti-inflammatory effects in animal models of arthritis. The compound significantly reduced inflammation markers and improved joint function .

Comparison with Similar Compounds

Substituent Variations at Position 6 and 7

The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidine derivatives are highly sensitive to substituent modifications. Key comparisons include:

Compound Name Position 7 Substituent Position 6 Substituent Key Properties Biological Activity Reference
Target Compound 2-cyclohexylethyl hydroxymethyl Balanced lipophilicity/solubility Potential kinase/protease inhibition
7-(2-Cyclohexylethyl)-6-((pyridin-2-yloxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile 2-cyclohexylethyl pyridinyloxymethyl Increased aromaticity, reduced solubility Cathepsin K inhibitor
6-(Hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile None hydroxymethyl Lower lipophilicity Intermediate in synthesis
7-Cyclopentyl-6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile cyclopentyl hydroxymethyl Reduced steric bulk vs. cyclohexylethyl Kinase inhibitor intermediate
4,6-Diamino-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile 2-phenylethyl amino High hydrogen-bonding capacity Unknown

Key Observations :

  • Cyclohexylethyl vs. Compared to phenylethyl (), the aliphatic cyclohexylethyl may reduce off-target interactions with aromatic-binding pockets .
  • Hydroxymethyl vs. Pyridinyloxymethyl : The hydroxymethyl group in the target compound improves solubility over the pyridinyloxymethyl group in , which may reduce metabolic stability due to ether linkages .

Position 2 Modifications

The carbonitrile group at position 2 is conserved across many analogs (e.g., –18). However, chloro or amino substituents at this position (e.g., ) alter electronic properties:

  • Chloro (-Cl) : Increases steric hindrance and reduces hydrogen-bonding capacity compared to carbonitrile.

Preparation Methods

Substitution at Position 7

Introducing the 2-cyclohexylethyl group at position 7 requires alkylation under basic conditions. Using 2-cyclohexylethyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C for 6 hours achieves 67–72% yields. Steric hindrance from the cyclohexyl group necessitates extended reaction times compared to linear alkyl chains.

Functionalization at Position 6

Hydroxymethyl Group Installation

The hydroxymethyl (-CH2OH) moiety is introduced via a two-step sequence:

  • Formylation : Treating the intermediate with paraformaldehyde in acetic acid at 60°C for 4 hours installs a formyl group.

  • Reduction : Sodium borohydride (NaBH4) in methanol at 0°C selectively reduces the formyl group to hydroxymethyl, yielding 83–89% conversion.

Optimization Note : Ethanol/water mixtures (4:1) improve solubility during reduction, minimizing byproduct formation.

Cyanation at Position 2

The carbonitrile group (-C≡N) is introduced using trimethylsilyl cyanide (TMSCN) and zinc chloride (ZnCl2) in dichloromethane. Reaction at room temperature for 12 hours provides 76–81% yields. Alternatives like malononitrile require higher temperatures (100°C) but offer comparable efficiency.

Synthetic Pathway Summary

StepReactionReagents/ConditionsYield (%)
1Core formationFormamidine acetate, ethanol, reflux68–78
2Position 7 alkylation2-Cyclohexylethyl bromide, K₂CO₃, DMF, 80°C67–72
3Position 6 formylationParaformaldehyde, acetic acid, 60°C85–89
4Position 6 reductionNaBH₄, MeOH, 0°C83–89
5Position 2 cyanationTMSCN, ZnCl₂, CH₂Cl₂, rt76–81

Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Cyclohexylethyl protons appear as multiplets at δ 1.0–2.5 ppm, while the hydroxymethyl group resonates as a singlet at δ 4.5–5.0 ppm.

  • ¹³C NMR : The carbonitrile carbon is observed at δ 118–120 ppm, distinguishing it from nitro or carbonyl groups.

Infrared (IR) Spectroscopy

A sharp absorption at 2200–2250 cm⁻¹ confirms the C≡N stretch, while the hydroxymethyl O–H stretch appears at 3400–3450 cm⁻¹.

Comparative Analysis with Structural Analogs

Modifying substituents significantly impacts synthetic efficiency:

  • Cyclohexylethyl vs. Phenylethyl : The cyclohexylethyl group reduces π-π stacking interactions during crystallization, simplifying purification.

  • Hydroxymethyl vs. Methoxy : Hydroxymethyl derivatives require protective-group strategies (e.g., silylation) during alkylation steps to prevent oxidation.

Challenges and Solutions

Regioselectivity Issues

Competing alkylation at position 5 is mitigated by using bulky bases like DBU (1,8-diazabicycloundec-7-ene), which favor N7 substitution.

Purification

Column chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from des-cyano byproducts.

Scale-Up Considerations

Pilot-scale reactions (1 kg batch) in flow reactors enhance reproducibility:

  • Residence Time : 20 minutes at 100°C for cyanation steps

  • Yield Consistency : 79–82% across 10 batches

Q & A

Q. What synthetic methodologies are effective for preparing 7-(2-cyclohexylethyl)-6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile?

Answer: The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step condensation and cyclization reactions. Key steps include:

  • Cyclohexylethyl Group Introduction : Alkylation reactions using 2-cyclohexylethyl halides or epoxides under basic conditions (e.g., K₂CO₃ in DMF) to functionalize the pyrrolo-pyrimidine core .
  • Hydroxymethyl Installation : Hydroxymethylation via formylation (e.g., using paraformaldehyde) followed by reduction (e.g., NaBH₄) .
  • Carbonitrile Formation : Cyanation using trimethylsilyl cyanide (TMSCN) or malononitrile in the presence of Lewis acids like ZnCl₂ .
    Optimization Tip : Solvent choice (e.g., ethanol-DMF mixtures) and temperature control (reflux at 60–80°C) improve yields (e.g., 53–84% in related syntheses) .

Q. How can spectroscopic techniques confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : The cyclohexylethyl group shows characteristic multiplet signals at δ 1.0–2.5 ppm (cyclohexyl protons) and δ 2.6–3.0 ppm (CH₂ linker). The hydroxymethyl group appears as a singlet at δ 4.5–5.0 ppm, while the carbonitrile resonates at ~δ 120 ppm in ¹³C NMR .
  • IR Spectroscopy : A sharp peak at ~2200 cm⁻¹ confirms the C≡N stretch, and a broad O–H stretch (~3400 cm⁻¹) indicates the hydroxymethyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₁₈H₂₂N₄O (exact mass calculated for [M+H]⁺: 310.1796) .

Advanced Research Questions

Q. How does the cyclohexylethyl substituent influence kinase inhibitory activity?

Answer: The cyclohexylethyl group enhances hydrophobic interactions with kinase ATP-binding pockets. Comparative studies of analogs (e.g., 6-arylmethyl vs. 6-cyclohexylethyl derivatives) show:

  • Binding Affinity : Cyclohexylethyl-substituted compounds exhibit 3–5× higher IC₅₀ values against VEGFR2 and EGFR compared to smaller alkyl groups, likely due to improved van der Waals contacts .
  • Selectivity : Bulkier substituents reduce off-target effects; for example, cyclohexylethyl analogs show >10× selectivity for tyrosine kinases over serine/threonine kinases .
    Experimental Validation : Use kinase inhibition assays (e.g., ELISA-based phosphorylation assays) with purified enzymes and cellular models .

Q. What strategies improve the compound’s bioavailability and metabolic stability?

Answer:

  • Hydroxymethyl Modification : Esterification (e.g., acetyl or phosphate prodrugs) enhances solubility and protects against first-pass metabolism .
  • Cyclohexylethyl Optimization : Replace the cyclohexyl group with fluorinated analogs (e.g., trifluoroethyl) to improve metabolic stability via reduced CYP450 oxidation .
  • Formulation : Use nanoemulsions or liposomes to increase plasma half-life, as demonstrated for related pyrrolo-pyrimidines in murine models .

Q. How to resolve discrepancies in reported biological activities across studies?

Answer: Discrepancies may arise from:

  • Assay Conditions : Variations in ATP concentrations (e.g., 10 μM vs. 1 mM) can alter IC₅₀ values. Standardize assays using recommended protocols (e.g., ADP-Glo™ Kinase Assay) .
  • Cellular Context : Differences in cell lines (e.g., HeLa vs. HEK293) affect permeability and efflux pump activity. Validate results in ≥3 cell types .
  • Structural Analogues : Compare activity of the exact compound with its dehydroxymethyl or des-cyano analogs to isolate functional group contributions .

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